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nitrophenyl)ethanol

Cat. No.: B1305718

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3-
nitrophenyl)ethanol, a key chiral building block in modern organic and medicinal chemistry.
The presence of both a trifluoromethyl group and a nitroaromatic moiety imparts unique
electronic properties, making it a valuable precursor for the synthesis of complex molecular
architectures and pharmacologically active compounds. This document details its
physicochemical properties, provides validated synthetic protocols, explores its reactivity, and
discusses its potential applications in drug development, supported by authoritative references.
The guide is structured to provide not just procedural steps but also the underlying scientific
rationale to empower researchers in their experimental design.

Introduction: A Molecule of Strategic Importance

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS No. 453-77-0) is a secondary alcohol
characterized by a trifluoromethyl group adjacent to the carbinol center and a nitro group at the
meta-position of the phenyl ring. This specific arrangement of functional groups is of significant
interest to synthetic and medicinal chemists for several reasons:

o The Trifluoromethyl Group: The incorporation of a CFs group can significantly enhance the
metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its strong electron-
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withdrawing nature also increases the acidity of the adjacent hydroxyl proton, influencing its
reactivity.

o The Nitroaromatic System: The nitro group is a versatile functional handle. It can be readily
reduced to an amine, providing a key linkage point for further molecular elaboration. As a
powerful electron-withdrawing group, it also modulates the reactivity of the aromatic ring and
the benzylic alcohol.

o The Chiral Center: The carbinol carbon is a stereocenter, making this molecule a valuable
precursor for asymmetric synthesis. The ability to prepare enantiomerically pure alcohols is
critical in drug development, as different enantiomers often exhibit vastly different
pharmacological and toxicological profiles.[2]

This guide serves as a practical resource for researchers utilizing this compound, providing the
necessary data and protocols to handle, synthesize, and employ it effectively in a research
setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental for its application in synthesis and analysis.

Key Physicochemical Data

The essential properties of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol are summarized in the
table below.
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Property Value Source(s)
Molecular Formula CsHeF3NO3 [3B1141[5]
Molecular Weight 221.13 g/mol [5]1[6]

CAS Number 453-77-0 [3][4]
Appearance Yellow solid [7]

Melting Point 50.6-52.2 °C [8]

Boiling Point (Predicted)

289.0£40.0 °C

[8]

Density (Predicted) 1.486 + 0.06 g/cm?3 [8]
pKa (Predicted) 11.20+0.10 [3]
MDL Number MFCD00615800 [4]
PubChem CID 2844842 [3]

Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of the synthesized or

purchased material. While a dedicated full dataset for this specific isomer is not publicly

available, data from closely related compounds and general principles allow for a confident

prediction of its spectral characteristics.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

distinct signals for the aromatic protons, the benzylic proton (CH-OH), and the hydroxyl

proton. The aromatic region will display a complex pattern characteristic of a 1,3-

disubstituted benzene ring. The benzylic proton will appear as a quartet due to coupling with
the three fluorine atoms of the CFs group. The hydroxyl proton signal will be a broad singlet,
and its chemical shift can be concentration-dependent.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals
for the six aromatic carbons, the benzylic carbon, and the trifluoromethyl carbon. The
benzylic carbon signal will be split into a quartet by the three fluorine atoms. The
trifluoromethyl carbon will also appear as a quartet with a large C-F coupling constant.
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e 9F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine spectrum is expected to
show a single signal, a doublet, due to coupling with the benzylic proton.

e Mass Spectrometry (MS): Electron ionization (El) mass spectrometry of the isomeric 2,2,2-
Trifluoro-1-(4-nitrophenyl)ethanol shows a molecular ion peak (M*) at m/z 221.[9] A similar
fragmentation pattern is expected for the 3-nitro isomer, likely involving the loss of the
trifluoromethyl group and fragments corresponding to the nitrophenyl moiety.

« Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad,
~3400 cm~1), aromatic C-H stretches (~3100 cm~1), asymmetric and symmetric N-O
stretches of the nitro group (~1530 and ~1350 cm~1, respectively), and strong C-F stretches
(~1100-1250 cm™1).

Synthesis Protocols and Methodologies

The synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol can be reliably achieved via the
trifluoromethylation of 3-nitrobenzaldehyde. This method offers a direct and efficient route to
the target molecule.

Recommended Synthesis: Nucleophilic
Trifluoromethylation

This protocol is adapted from a general procedure for the synthesis of a-trifluoromethyl
alcohols using (trifluoromethyl)trimethylsilane (TMSCFs3) as the trifluoromethylating agent.[7]

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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